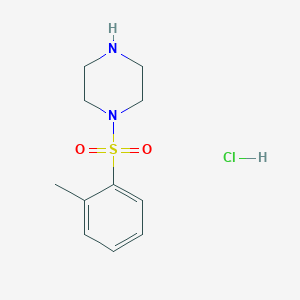

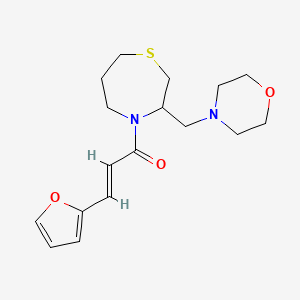

![molecular formula C19H22N2O B2546297 1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole CAS No. 433329-43-2](/img/structure/B2546297.png)

1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest due to their potential pharmacological activities. In the first paper, a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles were synthesized and tested for H1-antihistaminic activity. The synthesis involved the introduction of a 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus, which was found to be crucial for potent antihistaminic activity. One compound, in particular, showed significant potency and was selected for clinical evaluation . The second paper describes the synthesis of six new 2-aryl-N-biphenyl benzimidazoles, starting with O-phenylenediamine and carboxylic acids, followed by N-alkylation. The compounds were characterized using NMR, IR, MS spectra, and elemental analysis, with the crystal structure of one compound determined by X-ray diffraction .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is critical in determining their pharmacological properties. The crystal structure of one of the synthesized compounds in the second paper, methyl 4′-[(2-p-chlorophenyl-1H benzimidazole-1-yl)methyl]biphenyl-2-carboxylate, was elucidated using single-crystal X-ray diffraction. This structural information is vital for understanding the compound's interactions at the molecular level .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives typically include cyclization and N-alkylation steps. The first paper indicates that the presence of an oxygen atom in the 2-(substituted-oxy)ethyl group significantly influences the antihistaminic activity of the compounds, suggesting that specific chemical modifications can enhance biological activity . The third paper discusses the synthesis of novel benzimidazoles with a (4-chlorophenoxy)methyl group at C-2, aiming to develop selective neuropeptide Y Y1 receptor antagonists. The synthesis involved the functionalization of a hydroxy group and the introduction of aminoalkyl functionalities, demonstrating the complexity of chemical reactions required to achieve desired biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The papers do not provide explicit details on the physical properties such as melting points, solubility, or stability. However, the chemical properties, such as the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group for antihistaminic activity , and the role of the (4-chlorophenoxy)methyl group in neuropeptide Y Y1 receptor antagonism , are highlighted. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds.

Scientific Research Applications

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including structures similar to 1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole, have been identified as potent inhibitors of mammalian type I DNA topoisomerase. These compounds, through their interaction with the enzyme, may offer a pathway to new therapeutic agents targeting DNA replication processes in various diseases. A study synthesized and evaluated several benzimidazole derivatives, finding that compounds with specific electronic characteristics exhibited significant inhibition of topoisomerase I activity (A. S. Alpan, H. Gunes, Z. Topçu, 2007).

Antioxidant Properties

Benzimidazole derivatives have also demonstrated promising antioxidant properties, which are crucial in combating oxidative stress in biological systems. A research effort focused on synthesizing novel benzimidazole compounds and assessing their effects on lipid peroxidation in rat liver microsomes revealed significant inhibitory activity, suggesting these compounds as potential antioxidant agents (C. Kuş, G. Ayhan-Kilcigil, B. Eke, M. Iscan, 2004).

Corrosion Inhibition

In the field of materials science, benzimidazole derivatives, including those structurally related to this compound, have been evaluated as corrosion inhibitors. One study investigating 1-butyl-3-methyl-1H-benzimidazolium iodide demonstrated its efficacy as a mixed-type corrosion inhibitor for mild steel in sulfuric acid solutions. This suggests the potential application of similar benzimidazole derivatives in protecting industrial materials from corrosive environments (Xingwen Zheng, Shengtao Zhang, Wenpo Li, L. Yin, J. He, Jinfang Wu, 2014).

Neuropeptide Y Y1 Receptor Antagonism

In the pursuit of antiobesity drugs, benzimidazole derivatives have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists. Research in this area has aimed at developing compounds that could inhibit NPY-induced food intake. A particular study synthesized a series of novel benzimidazoles with a (4-chlorophenoxy)methyl group, showing potent affinity for the Y1 receptor, highlighting their potential in antiobesity drug development (H. Zarrinmayeh, A. Nunes, P. Ornstein, et al., 1998).

Green Chemistry Applications

The application of benzimidazole derivatives extends into green chemistry, where their incorporation into ionic liquids has been explored. One study highlighted the hydrolysis of a benzimidazole-based ionic liquid, underscoring the importance of considering the environmental and safety aspects of using such compounds in green solvent applications (R. P. Swatloski, J. Holbrey, R. Rogers, 2003).

Future Directions

properties

IUPAC Name |

1-butyl-2-[(4-methylphenoxy)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-3-4-13-21-18-8-6-5-7-17(18)20-19(21)14-22-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPZEBDXKVKUMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)

![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)

![[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2546226.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2546227.png)

![O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate](/img/structure/B2546228.png)

![3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2546234.png)